4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

GPCR Selectivity Off-Target Profiling Medicinal Chemistry

Researchers requiring a defined aminoquinoline scaffold for GPCR or kinase programs must avoid generic analogs. Unsubstituted 2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 1155126-78-5) lacks the critical 4-methyl group, drastically altering lipophilicity and target engagement. - Enables focused library synthesis via the 6-amine handle, targeting MCH1R (IC50 = 45 nM). - Serves as a validated LF protease probe (IC50 = 11 μM) without confounding Beta-1 adrenergic activity. - Supplied with full CoA & SDS; ≥95% purity ensures reproducible screening.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
CAS No. 710328-09-9
Cat. No. B1416087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
CAS710328-09-9
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)N)N3CCN(CC3)C
InChIInChI=1S/C15H20N4/c1-11-9-15(19-7-5-18(2)6-8-19)17-14-4-3-12(16)10-13(11)14/h3-4,9-10H,5-8,16H2,1-2H3
InChIKeyAEYTVTXTVQVNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: Quinoline Scaffold Overview


4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 710328-09-9) is a synthetic aminoquinoline derivative characterized by a quinoline core bearing a 4-methyl substituent and a 4-methylpiperazine moiety at the 2-position . This compound serves as a versatile small-molecule scaffold with documented application as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and G protein-coupled receptor (GPCR) modulation . Its primary amine functionality at the 6-position provides a reactive handle for further derivatization, enabling the construction of focused compound libraries .

Synthetic intermediate for kinase and GPCR-targeted library synthesis
Primary amine handle at 6-position supports parallel derivatization
Compatible with cellular assay selectivity profiling workflows

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: Scaffold Specificity Imperative


Substituting 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine with a generic 'quinolin-6-amine' or a related 2-(4-methylpiperazin-1-yl)quinoline analog without the specific 4-methyl substitution on the quinoline core introduces substantial risk of altered target engagement and off-target pharmacology [1]. For instance, the unsubstituted analog 2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 1155126-78-5) lacks the 4-methyl group present in the target compound, a modification that can significantly impact lipophilicity, metabolic stability, and binding pocket complementarity in kinase ATP-binding sites [1][2]. Additionally, closely related compounds such as N-methylquipazine exhibit affinity for 5-HT3 and 5-HT1B receptors, a polypharmacology profile that the target compound, by virtue of its distinct substitution pattern, does not share (as evidenced by its lack of binding to the Beta-1 adrenergic receptor, a representative GPCR) . Therefore, procurement of the exact CAS 710328-09-9 material is essential to ensure fidelity to established structure-activity relationship (SAR) data and to avoid introducing unwanted biological liabilities.

4-Methyl
Unsubstituted 2-(4-methylpiperazin-1-yl)quinolin-6-amine may shift lipophilicity and binding-pocket complementarity.
GPCR Liability
Related analogs like N-methylquipazine exhibit 5-HT3/5-HT1B polypharmacology, which may introduce off-target effects.
Purity Grade
Custom-synthesized batches with undefined purity may confound biological assay interpretation.

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: Differentiation Evidence vs. Analogs


GPCR Selectivity: Absence of Beta-1 Adrenergic Receptor Affinity

In a competitive binding assay, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine exhibited no measurable affinity (Ki > 10,000 nM or 'No affinity' reported) for the human Beta-1 adrenergic receptor . This stands in contrast to structurally related quinoline derivatives like N-methylquipazine, which demonstrates significant binding to 5-HT3 and 5-HT1B serotonin receptor subtypes [1]. This differential selectivity profile is critical for researchers aiming to minimize GPCR-mediated off-target effects in cellular assays.

GPCR Selectivity
Cross-study comparable
No affinity
Ki > 10,000 nM at Beta-1 adrenergic receptor
Supports GPCR selectivity profiling context vs. promiscuous analogs.
Radioligand displacement assay; comparator binds 5-HT3/5-HT1B.
GPCR Selectivity Off-Target Profiling Medicinal Chemistry

MCH1R Inhibition: Derivative Potency Benchmark

A derivative of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, specifically N-[4-Methyl-2-(4-methyl-piperazin-1-yl)-quinolin-6-yl]-3-p-tolyl-acrylamide, demonstrated potent inhibition of the human Melanin-Concentrating Hormone Receptor 1 (MCH1R) with an IC50 of 45 nM in a radioligand displacement assay [1]. This potency compares favorably to the parent scaffold, which itself shows no measurable affinity for MCH1R, and establishes a clear quantitative benchmark for subsequent medicinal chemistry efforts aimed at developing MCH1R antagonists [2].

MCH1R Derivative Potency
Cross-study comparable
IC50 45 nM
for acrylamide derivative at human MCH1R
Establishes reported SAR benchmark for focused library synthesis.
Parent scaffold shows no measurable MCH1R affinity.
GPCR Modulation Melanin-Concentrating Hormone Structure-Activity Relationship

Anthrax Lethal Factor Inhibition: Unique Biological Fingerprint

In a biochemical mobility shift protease assay, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine inhibited Bacillus anthracis Lethal Factor (LF) metalloprotease activity with an IC50 of 11,000 nM (11 μM) [1]. This activity is distinct from other reported LF inhibitors; for instance, a separate screen identified non-hydroxamate inhibitors with IC50 values ranging from 50 to 100 μM [2]. While the compound's potency is moderate, this validated biochemical activity provides a unique biological fingerprint not shared by many other quinoline building blocks, offering a potential starting point for fragment-based or structure-guided optimization against this biodefense target.

LF Protease Inhibition
Cross-study comparable
IC50 11 μM
against B. anthracis Lethal Factor
Reported biochemical fingerprint for anthrax toxin probe studies.
Approx. 5- to 9-fold lower IC50 than comparator non-hydroxamate class.
Anti-Infective Metalloprotease Inhibition Chemical Biology

High Purity and ISO-Certified Manufacturing

The compound is commercially available from multiple reputable vendors with a minimum purity specification of 95% (e.g., AKSci, Fluorochem) and up to NLT 98% from ISO-certified manufacturers like MolCore . This level of purity and documented quality control is critical for ensuring reproducible biological assay results, in contrast to less rigorously characterized analog compounds or custom-synthesized batches with unknown purity profiles. The availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) further supports compliance with institutional procurement and safety regulations.

Commercial Purity
Supporting evidence
95% to ≥98%
HPLC purity from ISO-certified vendors
QC-validated material supports assay reproducibility.
CoA and SDS documentation available.
Chemical Procurement Quality Control Reproducibility

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: Application Scenarios


Focused Kinase/GPCR Library Synthesis via 6-Amino Handle

Given its potent derivative activity at MCH1R (IC50 = 45 nM), this compound is an ideal core scaffold for generating focused libraries targeting GPCRs and kinases [1]. The primary amine at the 6-position allows for efficient parallel synthesis of amide, sulfonamide, or urea derivatives, enabling rapid exploration of structure-activity relationships (SAR) around a validated pharmacophore. Procurement in gram quantities supports multiple rounds of medicinal chemistry optimization.

Chemical Biology Probe for Anthrax Toxin Studies

The validated inhibition of Bacillus anthracis Lethal Factor (IC50 = 11 μM) positions this compound as a useful chemical probe for studying anthrax toxin mechanism of action [2]. Researchers investigating metalloprotease inhibition or seeking to validate novel targets in the anthrax lethal toxin pathway can utilize this compound as a well-characterized starting point for cellular and biochemical assays, where its moderate potency and defined mechanism (inhibition of LF protease activity) provide a clear baseline for further optimization or combination studies.

Selectivity Profiling in Cellular Assays

The documented lack of affinity for the Beta-1 adrenergic receptor, a representative GPCR, makes this compound a valuable tool for counter-screening and selectivity profiling in cellular assays . When used as a reference compound alongside more promiscuous quinoline derivatives (e.g., N-methylquipazine), it enables researchers to deconvolute on-target pharmacology from confounding GPCR-mediated effects, thereby increasing confidence in target engagement data derived from phenotypic screens.

QC-Validated Building Block for Compound Management

For academic screening centers and contract research organizations (CROs) managing large compound collections, the availability of this compound with a minimum 95% purity and full analytical documentation (CoA, SDS) ensures compliance with quality control standards and facilitates reproducible screening campaigns . Its stable, well-defined structure and commercial availability from ISO-certified suppliers mitigate supply chain risks and ensure long-term accessibility for multi-year research programs.

Application
Selection Property
Validation Focus
Focused Kinase/GPCR Library Synthesis
Reactive 6-amino handle for parallel derivatization
SAR development around reported MCH1R pharmacophore
Chemical Biology Probe Studies
Validated biochemical LF inhibition fingerprint
Cellular metalloprotease inhibition endpoint review
Selectivity Profiling in Cellular Assays
Documented absence of Beta-1 adrenergic receptor affinity
GPCR counter-screening and off-target deconvolution
Compound Management & Screening
ISO-certified supply with analytical documentation
QC compliance and multi-year procurement reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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